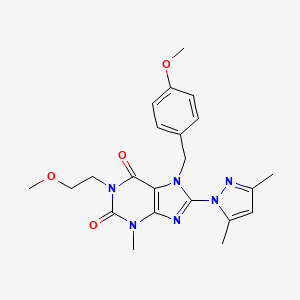![molecular formula C17H19NO2S B6418245 4-phenyl-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide CAS No. 1091004-10-2](/img/structure/B6418245.png)
4-phenyl-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide is a compound that features a unique combination of a phenyl group, a thiophene ring, and an oxane carboxamide structure
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit c-met . c-Met is a protein that in humans is encoded by the MET gene. It has a role in cellular survival, growth, and migration.
Mode of Action
One is the ‘5 atoms regulation’; another characteristic is a long chain that can form a hydrogen bond donor or acceptor . This long chain usually contains hydrogen, nitrogen, and oxygen atoms .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, including those involved in cancer, inflammation, microbial infections, hypertension, and atherosclerosis .
Result of Action
Similar compounds have been found to exhibit cytotoxic activity on human tumor cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate diols or halo alcohols under acidic or basic conditions.
Coupling Reactions: The phenyl group and the thiophene ring can be coupled to the oxane ring using various coupling agents such as palladium catalysts in a Suzuki or Heck reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness: 4-phenyl-N-[(thiophen-2-yl)methyl]oxane-4-carboxamide is unique due to its combination of a phenyl group, a thiophene ring, and an oxane carboxamide structure. This combination provides a distinct set of chemical and physical properties that can be leveraged in various applications.
Properties
IUPAC Name |
4-phenyl-N-(thiophen-2-ylmethyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c19-16(18-13-15-7-4-12-21-15)17(8-10-20-11-9-17)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMJXFAUIBWQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-(benzyloxy)phenyl]-5-methyl-9-(2-methylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6418169.png)
![2,5-dichloro-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B6418189.png)
![3,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B6418199.png)
![N-[(4-phenyloxan-4-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B6418203.png)
![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclohexanecarboxamide](/img/structure/B6418211.png)
![2-chloro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide](/img/structure/B6418216.png)
![1-methanesulfonyl-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B6418227.png)
![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}cyclopentanecarboxamide](/img/structure/B6418233.png)
![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}cyclohexanecarboxamide](/img/structure/B6418238.png)
![N-[(furan-2-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide](/img/structure/B6418251.png)
![N-[(4-fluorophenyl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide](/img/structure/B6418259.png)
![8-(5-chloro-2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6418265.png)
![8-(4-acetylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6418270.png)

